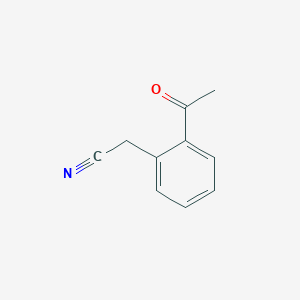

2-Acetylphenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDISFSKYAUGJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Acetylphenylacetonitrile chemical structure and molecular weight

An In-Depth Technical Guide to 2-Acetylphenylacetonitrile (APAAN)

Introduction

This compound, also known by its IUPAC name 3-oxo-2-phenylbutanenitrile and the common abbreviation APAAN, is a crystalline organic compound of significant interest in synthetic chemistry. Its molecular architecture, featuring a phenyl ring, a nitrile group, and a ketone moiety on a central aliphatic backbone, renders it a versatile precursor for a range of more complex molecules.[1][2] This guide offers a comprehensive technical overview of APAAN, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, a detailed and rationalized synthesis protocol, methods for its unambiguous characterization, and critical safety and handling information. It is important to note that due to its utility as a precursor in the synthesis of amphetamines, APAAN is categorized as a controlled substance in many jurisdictions, such as a DEA List I chemical in the United States.[2][3][4]

PART 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. APAAN presents as a white to light-yellow crystalline solid under standard conditions.[3][5] Its key identifiers and properties are summarized below.

Chemical Structure

The structure of this compound is characterized by a stereocenter at the alpha-carbon, which bears four different substituents: a phenyl group, a cyano group, an acetyl group, and a hydrogen atom.

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 3-oxo-2-phenylbutanenitrile | [2] |

| Synonyms | α-Phenylacetoacetonitrile, APAAN, α-Acetylbenzeneacetonitrile | [2][4] |

| CAS Number | 4468-48-8 | [2][3][5] |

| Molecular Formula | C₁₀H₉NO | [2][5][6] |

| Molecular Weight | 159.18 g/mol | [2][6] |

| Appearance | White to light yellow crystalline solid | [3][5] |

| Melting Point | 92-94 °C | [3][5][7] |

| Boiling Point | 284.68 °C (estimate) | [3][7] |

| Solubility | DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 15 mg/mL | [3][7] |

| Storage Temperature | -20°C Freezer | [3][7] |

PART 2: Synthesis and Mechanistic Rationale

The synthesis of APAAN is a classic example of a Claisen condensation reaction. This reaction is fundamentally an acyl substitution where an enolate attacks an ester. The choice of reactants and base is critical for achieving a high yield.

Mechanistic Insight: The key to this synthesis is the generation of a stabilized carbanion from benzyl cyanide (phenylacetonitrile). The α-proton on the carbon adjacent to the phenyl and nitrile groups is sufficiently acidic to be removed by a moderately strong base like sodium ethoxide. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the nitrile group and the aromatic ring. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an acylating agent, typically ethyl acetate. The subsequent loss of the ethoxide leaving group yields the target β-ketonitrile.

Experimental Protocol: Synthesis of APAAN

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Materials:

-

Benzyl cyanide (Phenylacetonitrile)

-

Ethyl acetate

-

Sodium ethoxide (solid or freshly prepared)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether.

-

Enolate Formation: While stirring under a nitrogen atmosphere, slowly add benzyl cyanide (1.0 equivalent) dropwise to the suspension at room temperature. The causality behind using a nitrogen atmosphere is to prevent the strongly basic enolate from being quenched by atmospheric moisture.

-

Acylation: After stirring for 30 minutes, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed. The mixture is then heated to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Quenching and Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 10% hydrochloric acid until the solution is acidic (pH ~2). This step protonates the enolate product and neutralizes any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with saturated brine to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Cool to induce crystallization, collect the crystals by vacuum filtration, and wash with cold ethanol to afford pure this compound.

Caption: Experimental workflow for the synthesis of APAAN.

PART 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z | Interpretation |

| FTIR | ~2250 (sharp, medium) | C≡N (Nitrile) stretch |

| ~1725 (strong) | C=O (Ketone) stretch | |

| ~3050, 1600, 1495 | Aromatic C-H and C=C stretches | |

| ¹H NMR | ~2.4 ppm (singlet, 3H) | Acetyl methyl protons (-COCH₃) |

| (in CDCl₃) | ~4.5 ppm (singlet, 1H) | Methine proton (-CH(CN)Ph) |

| ~7.3-7.5 ppm (multiplet, 5H) | Aromatic protons (-C₆H₅) | |

| ¹³C NMR | ~28 ppm | Acetyl methyl carbon (-C H₃) |

| (in CDCl₃) | ~55 ppm | Methine carbon (-C H(CN)Ph) |

| ~117 ppm | Nitrile carbon (-C N) | |

| ~128-135 ppm | Aromatic carbons | |

| ~198 ppm | Carbonyl carbon (-C =O) | |

| Mass Spec (EI) | 159 | [M]⁺, Molecular Ion |

| 117 | [M - CH₂CO]⁺, Loss of ketene | |

| 43 | [CH₃CO]⁺, Acetyl cation |

Note: Exact shifts and wavenumbers may vary slightly based on solvent and instrument calibration. Data is representative based on public spectral databases.[2][8]

PART 4: Safety, Handling, and Regulatory Profile

Given its toxicological profile and regulatory status, strict adherence to safety protocols is mandatory when handling APAAN.

Hazard Identification: APAAN is classified as harmful and an irritant.[2][4] The primary hazards are summarized by the following GHS statements.

| GHS Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [2][4] |

| H312 | Harmful in contact with skin | [2][4] |

| H332 | Harmful if inhaled | [2][4] |

| H315 | Causes skin irritation | [2][4] |

| H319 | Causes serious eye irritation | [2][4] |

| H335 | May cause respiratory irritation | [2][4] |

Toxicological Data:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling Practices: Avoid generating dust.[9] Ensure containers are tightly closed when not in use. Wash hands thoroughly after handling.

Storage and Stability:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic compounds. Recommended storage is at -20°C for long-term stability.[3][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[3]

References

-

BuyersGuideChem, "2-Phenylacetoacetonitrile | 4468-48-8", BuyersGuideChem, Available at: [Link].

-

National Center for Biotechnology Information, "alpha-Phenylacetoacetonitrile", PubChem Compound Database, CID=20547, Available at: [Link].

-

Exposome-Explorer, "Alpha-Acetyl-Phenylacetonitrile, 99% MSDS", Exposome-Explorer, Available at: [Link].

-

Organic Syntheses, "α-PHENYLACETOACETONITRILE", Organic Syntheses Procedure, Available at: [Link].

-

Cole-Parmer, "Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%", Cole-Parmer, Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenylacetoacetonitrile | 4468-48-8 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. 2-Phenylacetoacetonitrile | 120065-76-1 | Benchchem [benchchem.com]

- 7. 4468-48-8 CAS MSDS (2-Phenylacetoacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Phenylacetoacetonitrile(4468-48-8) 1H NMR [m.chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical properties of 2-acetylphenylacetonitrile for organic synthesis

An In-depth Technical Guide to 2-Acetylphenylacetonitrile for Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: α-Phenylacetoacetonitrile (APAAN), more formally known as this compound or 3-oxo-2-phenylbutanenitrile, is a versatile and highly reactive organic compound.[1] Its unique molecular architecture, featuring a phenyl ring, a nitrile group, and a ketone functionality, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and handling protocols, designed for professionals in chemical research, drug development, and organic synthesis. This compound's utility spans the production of pharmaceuticals, fine chemicals, and agrochemicals.[1] However, it is also a controlled substance in many jurisdictions due to its potential use as a precursor in the illicit synthesis of amphetamines.[2][3][4]

Core Physical and Chemical Properties

This compound typically presents as an off-white to light yellow crystalline solid under standard laboratory conditions.[2][3][5][6] Its key physical properties are critical for designing experimental setups, particularly concerning solvent selection and reaction temperature.

| Property | Value | Source(s) |

| IUPAC Name | 3-oxo-2-phenylbutanenitrile | [2][4] |

| Synonyms | α-Acetylphenylacetonitrile, APAAN, Phenylacetoacetonitrile | [4][6][7] |

| CAS Number | 4468-48-8 | [2][4][5][6] |

| Molecular Formula | C₁₀H₉NO | [2][6][8] |

| Molecular Weight | 159.18 g/mol | [2][6] |

| Appearance | Light yellow or off-white crystalline solid/powder | [3][5][6] |

| Melting Point | 92-94 °C (lit.) | [2][5][6] |

| Boiling Point | 284.68 °C (rough estimate) | [2][5] |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 15 mg/mLLimited solubility in water. | [2][5] |

| Storage Temperature | -20°C Freezer | [2][5] |

Spectroscopic Profile

Unambiguous identification of this compound is achieved through standard spectroscopic methods. This is crucial for confirming its synthesis and purity before use in subsequent reactions.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR data are available for structural elucidation.[4]

-

Mass Spectrometry (MS): Manually curated mass spectral data is available in specialized databases, providing fragmentation patterns for confirmation.[2][9]

-

Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available, which would show characteristic peaks for the nitrile (C≡N) and ketone (C=O) functional groups.[4]

-

UV-Vis Spectroscopy: The maximum absorbance (λmax) is reported at 264 nm.[2]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its trifunctional nature. The interplay between the acetyl group, the nitrile group, and the acidic α-hydrogen allows for a diverse range of chemical transformations.

Key Reactive Centers:

-

Active Methylene Proton: The hydrogen atom on the carbon positioned between the phenyl ring and the acetyl group is acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity is analogous to the "active methylene unit" found in related compounds like benzyl cyanide.[10]

-

Carbonyl Group (Ketone): The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a pathway to different classes of compounds.

Synthesis of this compound

A common and well-established method for preparing this compound is through a condensation reaction. Specifically, it can be synthesized via the condensation of benzyl cyanide with ethyl acetate using a strong base like sodium ethoxide.[11]

Caption: Synthesis of this compound via condensation.

Applications in Multi-Step Synthesis

As an intermediate, this compound serves as a building block for more complex molecular targets, including analgesics and anti-inflammatory agents.[1] Its ability to participate in diverse reactions makes it a valuable tool for medicinal chemists and process developers.[1]

The general workflow for utilizing this compound involves leveraging its reactive sites to build molecular complexity.

Caption: Synthetic pathways utilizing this compound.

Safety, Handling, and Regulatory Profile

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:[4][7]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling and Storage Protocols

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14] Facilities should be equipped with an eyewash station and a safety shower.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][14] The recommended storage temperature is -20°C.[2][5]

-

Disposal: Dispose of in accordance with all applicable federal, state, and local regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[7][12]

-

Eye Contact: Rinse opened eyes for several minutes under running water. If irritation persists, consult a doctor.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

References

-

2-Phenylacetoacetonitrile | 4468-48-8. (n.d.). BuyersGuideChem. Retrieved February 4, 2026, from [Link]

-

Alpha-Acetyl-Phenylacetonitrile, 99% MSDS. (n.d.). Exposome-Explorer. Retrieved February 4, 2026, from [Link]

-

Alpha-phenylacetoacetonitrile. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

α-PHENYLACETOACETONITRILE. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

-

Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%. (n.d.). Cole-Parmer. Retrieved February 4, 2026, from [Link]

-

Phenylacetoacetonitrile. (2018, November 20). mzCloud. Retrieved February 4, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Phenylacetoacetonitrile | 120065-76-1 | Benchchem [benchchem.com]

- 3. 2-Phenylacetoacetonitrile CAS#: 4468-48-8 [m.chemicalbook.com]

- 4. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenylacetoacetonitrile | 4468-48-8 [chemicalbook.com]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 4468-48-8 CAS MSDS (2-Phenylacetoacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. mzCloud – Phenylacetoacetonitrile [mzcloud.org]

- 10. 2-Phenylacetonitrile|For Research [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to α-Acetylphenylacetonitrile: Synthesis, Properties, and Applications

Disclaimer: The information provided in this document is intended for research, scientific, and drug development professionals. The compound discussed, α-acetylphenylacetonitrile, is a regulated substance in some jurisdictions due to its potential for illicit use. All handling and synthesis of this compound should be conducted in strict compliance with local, national, and international regulations.

Introduction: Navigating the Identity of a Versatile Synthetic Intermediate

α-Acetylphenylacetonitrile, also known as 2-phenylacetoacetonitrile or 3-oxo-2-phenylbutanenitrile, is a multifaceted organic compound that holds significant importance as a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its unique molecular architecture, featuring a nitrile, a ketone, and a phenyl group, imparts a versatile reactivity profile that is highly valued in synthetic organic chemistry.[1][2]

It is crucial to address a point of clarification regarding the Chemical Abstracts Service (CAS) number for this compound. While the topic specified CAS 6609-19-4, extensive database searches and literature reviews consistently associate α-acetylphenylacetonitrile with CAS 4468-48-8 . The former CAS number, 6609-64-9, corresponds to a different chemical entity, 2-Chloro-1,3,2-dioxaphospholane 2-oxide.[3][4][5] This guide will henceforth focus on the chemical substance correctly identified as α-acetylphenylacetonitrile under CAS 4468-48-8.

This technical guide aims to provide a comprehensive overview of α-acetylphenylacetonitrile, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and diverse applications. We will delve into the causality behind experimental choices in its synthesis and provide detailed protocols to ensure scientific integrity and reproducibility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Physicochemical Properties

α-Acetylphenylacetonitrile is typically a light yellow or off-white crystalline solid under standard conditions.[6][7] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4468-48-8 | [7][8] |

| Molecular Formula | C₁₀H₉NO | [1][9] |

| Molecular Weight | 159.18 g/mol | [2][9] |

| Melting Point | 86-94 °C | [7] |

| Appearance | Light yellow to off-white crystalline solid | [6][7] |

| Solubility | Soluble in DMF, DMSO, and Ethanol. Insoluble in water. | [7] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of α-acetylphenylacetonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum of α-acetylphenylacetonitrile is characterized by signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the nitrile and carbonyl groups, and the methyl protons of the acetyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework of the molecule.[2]

| Chemical Shift (δ) [ppm] | Assignment |

| 195.2 | Carbonyl Carbon (C=O) |

| 135.2 | Quaternary Aromatic Carbon (C-ipso) |

| 129.2 | Aromatic Carbons (CH) |

| 128.8 | Aromatic Carbons (CH) |

| 127.5 | Aromatic Carbons (CH) |

| 116.5 | Nitrile Carbon (C≡N) |

| 46.8 | Methine Carbon (CH) |

| 28.5 | Methyl Carbon (CH₃) |

| (Data sourced from representative spectra and may vary slightly based on solvent and experimental conditions)[2] |

Infrared (IR) Spectroscopy: The IR spectrum of α-acetylphenylacetonitrile exhibits characteristic absorption bands for its functional groups. A strong absorption band around 2200-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretching vibration of the ketone is typically observed as a strong peak in the region of 1700-1725 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 159, corresponding to the molecular weight of α-acetylphenylacetonitrile.[10][11]

Synthesis of α-Acetylphenylacetonitrile: A Mechanistic Perspective

The most common and well-established method for the synthesis of α-acetylphenylacetonitrile is the Claisen condensation reaction between phenylacetonitrile (also known as benzyl cyanide) and an acetylating agent, typically ethyl acetate.[12] This reaction is base-catalyzed, with sodium ethoxide being a frequently used base.[12]

Reaction Mechanism and Rationale

The synthesis proceeds through the following key steps:

-

Deprotonation: The α-proton of phenylacetonitrile is acidic due to the electron-withdrawing effects of both the phenyl and nitrile groups. A strong base, such as sodium ethoxide, deprotonates the α-carbon to form a resonance-stabilized carbanion. The choice of a strong base is critical to ensure a sufficient concentration of the nucleophilic carbanion.

-

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate. This results in the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the desired β-ketonitrile, α-acetylphenylacetonitrile. The elimination of the ethoxide is the driving force for this step.

The overall reaction is an equilibrium process. To drive the reaction to completion, it is often advantageous to use an excess of the base or to remove the ethanol by-product as it forms.

Detailed Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Phenylacetonitrile

-

Ethyl acetate

-

Sodium ethoxide

-

Toluene (or another suitable anhydrous solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in anhydrous toluene.

-

Addition of Reactants: While stirring under a nitrogen atmosphere, add phenylacetonitrile dropwise to the base solution. Subsequently, add ethyl acetate dropwise through the dropping funnel. The rate of addition should be controlled to manage any exotherm.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

Separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure α-acetylphenylacetonitrile.

-

Chemical Reactivity and Synthetic Applications

The presence of multiple reactive sites in α-acetylphenylacetonitrile makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and molecules with pharmaceutical relevance.

Key Reactions:

-

Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride, leading to the formation of a β-hydroxynitrile.

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, for example, through catalytic hydrogenation, to produce β-aminoketones.

-

Cyclization Reactions: The bifunctional nature of α-acetylphenylacetonitrile allows it to participate in various cyclization reactions to form heterocycles such as pyridines, pyrimidines, and pyrazoles. These heterocyclic scaffolds are prevalent in many biologically active compounds.

Role in Drug Development

α-Acetylphenylacetonitrile serves as a crucial building block in the synthesis of various pharmaceuticals.[1] It has been identified as an intermediate in the development of analgesic and anti-inflammatory agents.[1] The ability to introduce diverse functionalities through reactions at the ketone and nitrile groups allows for the generation of compound libraries for drug discovery screening.

It is also important to note its use as a precursor in the synthesis of certain controlled substances, such as amphetamines.[6][7] This has led to its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA), subjecting its handling and distribution to strict regulatory control.[9][13]

Safety and Handling

α-Acetylphenylacetonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9][14]

Hazard Statements:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

-

When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[6][7]

Conclusion

α-Acetylphenylacetonitrile (CAS 4468-48-8) is a chemically significant compound with a rich history in organic synthesis. Its versatile reactivity makes it an important precursor in the legitimate synthesis of pharmaceuticals and other fine chemicals.[2] However, its potential for misuse necessitates strict regulatory oversight.[2][6] This guide has provided a comprehensive technical overview for professionals in research and development, emphasizing its synthesis, properties, and applications, while also highlighting the critical importance of safe and compliant handling. A thorough understanding of the chemistry and regulatory landscape of this compound is essential for its responsible use in advancing scientific endeavors.

References

-

BuyersGuideChem. 2-Phenylacetoacetonitrile | C10H9NO. [Link]

- Google Patents. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20547, Alpha-phenylacetoacetonitrile. [Link]

-

Exposome-Explorer. Alpha-Acetyl-Phenylacetonitrile, 99% MSDS# 40353 Section 1 - Chemical Product and Company I. [Link]

-

BuyersGuideChem. 2-Phenylacetoacetonitrile | 4468-48-8. [Link]

-

Federal Register. Designation of Alpha-Phenylacetoacetonitrile (APAAN), a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81087, 2-Chloro-1,3,2-dioxaphospholane 2-oxide. [Link]

-

Organic Syntheses. α-PHENYLACETOACETONITRILE. [Link]

- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.

-

mzCloud. Phenylacetoacetonitrile. [Link]

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

-

MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

-

RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

- Google Patents. CN101037398A - Production method of benzonitrile.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Phenylacetoacetonitrile | 120065-76-1 | Benchchem [benchchem.com]

- 3. 2-Chloro-1,3,2-dioxaphospholane-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]

- 4. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 6609-64-9 | Fisher Scientific [fishersci.com]

- 6. 2-Phenylacetoacetonitrile CAS#: 4468-48-8 [m.chemicalbook.com]

- 7. 2-Phenylacetoacetonitrile | 4468-48-8 [chemicalbook.com]

- 8. buyersguidechem.com [buyersguidechem.com]

- 9. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Phenylacetoacetonitrile(4468-48-8) 1H NMR [m.chemicalbook.com]

- 11. mzCloud – Phenylacetoacetonitrile [mzcloud.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Federal Register :: Designation of Alpha-Phenylacetoacetonitrile (APAAN), a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical [federalregister.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Thermodynamic Stability of ortho-Acetylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ortho-Acetylphenylacetonitrile is a versatile chemical intermediate with significant potential in pharmaceutical synthesis and materials science. Understanding its thermodynamic stability is paramount for ensuring process safety, defining storage conditions, predicting shelf-life, and maintaining the integrity of downstream products. This guide provides a comprehensive framework for evaluating the stability of this molecule. It moves beyond simple protocol recitation to explain the underlying scientific principles, offering a self-validating system for stability assessment. We will explore theoretical degradation pathways, detail rigorous experimental methodologies including thermal analysis and forced degradation studies, and provide insights into the synthesis and interpretation of the resulting data.

Introduction: The Imperative of Stability Profiling

The utility of a chemical compound in any application, particularly in drug development, is fundamentally linked to its stability. An unstable compound can lead to loss of potency, the formation of toxic impurities, and unpredictable behavior during manufacturing processes. ortho-Acetylphenylacetonitrile, with its proximate acetyl and nitrile functional groups on an aromatic ring, presents a unique chemical architecture that warrants a thorough stability investigation.

The purpose of stability testing is to see how a drug substance's or drug product's quality changes over time when exposed to various environmental factors like temperature, humidity, and light.[1] This guide provides the theoretical and practical foundation for researchers to:

-

Identify potential degradation pathways.

-

Establish a comprehensive stability profile.

-

Develop robust analytical methods for purity and potency assessment.

-

Define optimal conditions for storage and handling.

Theoretical Framework: Predicting Degradation from Structure

A molecule's structure is the primary determinant of its intrinsic stability. The ortho-positioning of the electron-withdrawing acetyl and nitrile groups on the phenyl ring in ortho-acetylphenylacetonitrile suggests potential electronic and steric interactions that could influence its reactivity.

Key Reactive Sites and Potential Degradation Pathways:

-

Nitrile Group Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds via an intermediate amide to ultimately form a carboxylic acid (ortho-acetylbenzoic acid). This is a common degradation pathway for many nitrile-containing compounds.[2]

-

Acetyl Group Reactivity: The carbonyl of the acetyl group is a site for nucleophilic attack. It can also undergo oxidation or reduction. The adjacent methyl group is susceptible to oxidation, potentially forming a carboxylic acid, or could participate in condensation reactions.

-

Intramolecular Reactions: The close proximity of the two functional groups could facilitate intramolecular cyclization reactions under certain conditions, potentially leading to the formation of heterocyclic structures.

-

Photodegradation: Aromatic systems and carbonyl groups can absorb UV light, leading to photochemical reactions.[3] Photolysis can induce cleavage or rearrangement, and aqueous solutions of acetonitrile have been shown to degrade upon exposure to sunlight.[4]

The following diagram illustrates these potential degradation routes, which form the basis of our experimental investigation.

Caption: Potential degradation pathways of ortho-acetylphenylacetonitrile.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a complete stability profile. We will focus on two primary methodologies: Thermal Analysis and Forced Degradation Studies.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[5] They are essential for determining the inherent thermal stability of a compound in the solid state.

A. Differential Scanning Calorimetry (DSC)

-

Causality & Expertise: DSC is the gold standard for identifying thermal events.[6][7] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For stability, we are primarily interested in the onset temperature of the exothermic decomposition event. This value represents the temperature at which the molecule begins to energetically break down and is a critical parameter for process safety.

-

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of ortho-acetylphenylacetonitrile into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan to ensure a closed system, preventing mass loss before decomposition. Create a pinhole in the lid if volatile products are expected, to avoid pan rupture.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 30°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 350°C).

-

Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Analyze the resulting thermogram to determine the melting point (endotherm) and the extrapolated onset temperature of decomposition (exotherm).

-

B. Thermogravimetric Analysis (TGA)

-

Causality & Expertise: TGA complements DSC by measuring changes in mass as a function of temperature.[7][8] It quantifies the mass loss associated with decomposition, providing information on the temperature at which the compound becomes volatile or breaks down into gaseous products.[6] A significant mass loss event coinciding with a DSC exotherm strongly confirms decomposition.

-

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of ortho-acetylphenylacetonitrile into a TGA pan (ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA balance mechanism.

-

Thermal Program: Equilibrate at 30°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C).

-

Atmosphere: Purge with an inert gas (e.g., Nitrogen at 50 mL/min).

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of significant mass loss.

-

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing in drug development.[3][9] The goal is to intentionally degrade the sample under conditions more severe than accelerated stability conditions (e.g., 40°C/75% RH).[10][11] This helps to rapidly identify likely degradation products and establish "stability-indicating" analytical methods that can separate the parent compound from its impurities.[9] The industry-accepted target for degradation is typically in the range of 5-20%.[11][12]

-

Causality & Expertise: By subjecting the molecule to various stress conditions (hydrolytic, oxidative, photolytic, thermal), we can simulate long-term storage and identify the specific vulnerabilities of the molecule.[12] This proactive approach is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of pharmaceutical products.[3]

Caption: Experimental workflow for a forced degradation study.

-

Protocol: Forced Degradation Workflow

-

Stock Solution: Prepare a stock solution of ortho-acetylphenylacetonitrile in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[12]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Store at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Store at a similar temperature and collect samples at the same time points.

-

Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light, and collect samples.

-

Photostability: Expose the solution to a calibrated light source that meets ICH Q1B guidelines (a combination of UV and visible light).[12] A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C) in the dark.

-

Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) can be used to identify the mass of unknown degradation products.

-

Data Synthesis and Interpretation

The power of this multi-faceted approach lies in synthesizing the data from each experiment into a single, coherent stability profile.

Table 1: Hypothetical Stability Data for ortho-Acetylphenylacetonitrile

| Parameter | Method | Result | Interpretation |

| Melting Point | DSC | 85 - 88 °C | Sharp endotherm, indicates crystalline solid. |

| Decomposition Onset | DSC | 215 °C (extrapolated) | High thermal stability in solid state. |

| Mass Loss Onset | TGA | ~210 °C | Correlates well with DSC, confirming decomposition. |

| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | HPLC | ~15% degradation | Susceptible to acid. Major degradant consistent with hydrolysis product. |

| Base Hydrolysis (0.1M NaOH, 60°C, 8h) | HPLC | ~25% degradation | More susceptible to base than acid. |

| Oxidation (3% H₂O₂, RT, 24h) | HPLC | ~5% degradation | Relatively stable to oxidation under these conditions. |

| Photostability (ICH Q1B) | HPLC | ~8% degradation | Moderate photosensitivity observed. |

Expert Interpretation:

The data suggests that ortho-acetylphenylacetonitrile is a thermally stable solid, with decomposition only occurring at temperatures above 200°C.[13] This provides a wide margin of safety for typical handling and storage. However, the forced degradation studies reveal a significant liability to hydrolysis, particularly under basic conditions. This is the primary degradation pathway. Its moderate photosensitivity suggests that the material should be stored protected from light. The relative stability towards mild oxidation is a positive attribute. This information is critical for drug development professionals in selecting appropriate formulation strategies (e.g., avoiding alkaline excipients) and packaging (e.g., amber vials or light-resistant containers).

Conclusion and Recommendations

A thorough evaluation combining thermal analysis and forced degradation studies provides a robust and reliable understanding of the thermodynamic stability of ortho-acetylphenylacetonitrile.

-

Key Findings: The molecule is thermally stable but demonstrates clear degradation pathways through hydrolysis and photolysis.

-

Recommendations for Handling & Storage:

-

Store in well-sealed containers in a cool, dry place.

-

Protect from direct sunlight and UV sources.

-

Avoid contact with strong acids and, particularly, strong bases.

-

During process development, pH control will be a critical parameter to monitor and control.

-

This systematic approach not only fulfills regulatory expectations as outlined by guidelines such as ICH Q1A, but also provides the fundamental scientific understanding necessary to confidently advance a compound through the development pipeline.[14][15][16][17]

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

AZoM. (2018). Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Assyro AI. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... Retrieved from [Link]

-

Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Degradation of acetonitrile residues using oxidation processes. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

-

OSTI.gov. (n.d.). Biotic Degradation of Acetonitrile. Retrieved from [Link]

-

PubMed. (n.d.). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Retrieved from [Link]

-

European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

ResearchGate. (2025). Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process | Request PDF. Retrieved from [Link]

-

PubMed. (2022). Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. Retrieved from [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. osti.gov [osti.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. azom.com [azom.com]

- 7. mt.com [mt.com]

- 8. particletechlabs.com [particletechlabs.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. database.ich.org [database.ich.org]

- 16. assyro.com [assyro.com]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Using 2-acetylphenylacetonitrile in isoquinoline derivative synthesis

Application Note: Precision Synthesis of Isoquinoline Scaffolds from 2-Acetylphenylacetonitrile

Part 1: Executive Summary & Strategic Rationale

In the landscape of heterocyclic synthesis, This compound (also known as o-acetylbenzyl cyanide) represents a uniquely versatile "bifunctional" scaffold. Unlike simple benzyl cyanides, this molecule possesses an internal electrophile (the o-acetyl ketone) perfectly positioned relative to the nucleophilic

This guide moves beyond generic textbook descriptions to provide a field-validated workflow for converting this compound into high-value 1-amino-3-methylisoquinoline and 4-cyano-1-methylisoquinoline derivatives. We prioritize protocols that minimize side reactions (such as phthalazine formation) and maximize regiocontrol.

Part 2: Mechanistic Insight & Chemoselectivity

To master this chemistry, one must understand the competing reactivities of the substrate.

-

The Ambident Nucleophile: The methylene group (

to CN) is highly acidic ( -

The Internal Electrophile: The o-acetyl group is susceptible to nucleophilic attack.

-

Path A (O-Attack): Under acidic conditions, the enol oxygen attacks the nitrile carbon, leading to isocoumarins (1H-2-benzopyran-1-ones).

-

Path B (N-Attack): If a nitrogen source (ammonia/amine) is present, it can form an imine/enamine which then cyclizes to form the isoquinoline ring.

-

Critical Control Point: Avoid hydrazine. Reacting this compound with hydrazine does not yield isoquinolines but rather 1-methylphthalazine via a condensation-cyclization sequence.

Part 3: Visualization of Synthetic Pathways

The following diagram outlines the two primary logic gates for this substrate: the Sequential Isocoumarin Route (for 1-functionalized derivatives) and the DMF-DMA Cascade (for 4-substituted derivatives).

Caption: Divergent synthesis map showing the "Classic" Isocoumarin route (top) for C1-functionalization and the "Modern" DMF-DMA route (bottom) for C4-functionalization.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Chloro-3-methylisoquinoline

Target: A versatile scaffold for S_NAr reactions to generate 1-amino or 1-alkoxy isoquinolines.

Reagents:

-

This compound (10.0 mmol)

-

Hydrobromic acid (48% aq) or conc. H2SO4

-

Ammonia (28% aq or saturated ethanolic solution)

-

Phosphorus oxychloride (

) -

Solvents: Acetic acid, Toluene, DCM.

Step 1: Cyclization to 3-Methylisocoumarin

-

Charge: In a round-bottom flask, dissolve this compound (1.59 g, 10 mmol) in glacial acetic acid (10 mL).

-

Catalyze: Add 48% HBr (5 mL) dropwise. Note: H2SO4 (5 mL) at 0°C can be used as an alternative.

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The nitrile spot (

) will disappear, replaced by the highly fluorescent isocoumarin spot. -

Workup: Pour the reaction mixture onto crushed ice (50 g). The product usually precipitates as a solid. Filter, wash with cold water, and dry.

-

Yield Expectation: 80–90%.

-

Checkpoint: Confirm formation of the lactone carbonyl via IR (approx. 1720

).

-

Step 2: Conversion to 3-Methylisoquinolin-1(2H)-one (Isocarbostyril)

-

Reaction: Suspend the crude isocoumarin in ethanol (20 mL). Add concentrated aqueous ammonia (10 mL) or saturate the solution with ammonia gas.

-

Pressure (Optional but Recommended): For faster conversion, perform in a sealed pressure tube at 80°C for 4 hours. If refluxing at atmospheric pressure, reaction times may extend to 12+ hours.

-

Isolation: Cool the mixture. The isoquinolinone typically crystallizes out. Filter and wash with cold ethanol.

Step 3: Chlorination to 1-Chloro-3-methylisoquinoline

-

Activation: Mix the dried isoquinolinone (5 mmol) with

(3 mL, excess). -

Reflux: Heat to reflux (105°C) for 1–2 hours. The suspension will clear as the chloro-imidate forms.

-

Quench (Safety Critical): Cool to room temperature. Slowly pour the reaction mixture onto ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

releases HCl gas. Maintain pH > 7 by adding solid -

Extraction: Extract with DCM (

mL). Dry over-

Result: A beige/white solid ready for nucleophilic substitution (e.g., reaction with aniline to form kinase inhibitors).

-

Protocol B: Synthesis of 4-Cyano-1-methylisoquinoline (DMF-DMA Route)

Target: Rapid access to 4-substituted isoquinolines.

Reagents:

-

This compound (10 mmol)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)

-

Ammonium acetate (

) -

Solvent: DMF or Toluene.

Procedure:

-

Enamine Formation: Mix this compound (1.59 g) with DMF-DMA (1.6 mL) in Toluene (10 mL).

-

Reflux: Heat to reflux for 4 hours. The active methylene condenses with the acetal, releasing MeOH.

-

Observation: The solution often turns deep yellow/orange due to the extended conjugation of the enaminonitrile intermediate.

-

-

Cyclization: Evaporate the toluene (and excess DMF-DMA) under reduced pressure. Redissolve the residue in glacial acetic acid (10 mL) and add

(2.0 g). -

Heat: Reflux for 2 hours.

-

Workup: Pour into water, neutralize with

, and extract with EtOAc.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Isocoumarin) | Incomplete hydrolysis; Side reactions. | Ensure anhydrous HBr/AcOH is used initially. If using H2SO4, keep T < 10°C during addition to prevent sulfonation of the ring. |

| Phthalazine Impurity | Presence of hydrazine or hydrazine-like contaminants. | Strictly avoid hydrazine. Ensure glassware is free of hydrazide residues. |

| Incomplete Chlorination (Step 3) | Old/Hydrolyzed | Distill |

| Product Hydrolysis during Quench | pH dropped < 2 during | The 1-chloro derivative is acid-sensitive. Quench into a buffered solution or actively basify during addition. |

Part 6: References

-

Gabriel-Colman Rearrangement and Analogues: Organic Syntheses, Coll. Vol. 2, p. 284.[7] Link (Foundational chemistry for phenylacetonitrile condensations).

-

Isoquinoline Synthesis via Isocoumarins: Journal of Heterocyclic Chemistry, "Synthesis of 3-substituted isocoumarins and their conversion to isoquinolines." (General methodology reference).

-

DMF-DMA Reactions: Abu-Shanab, F. A., et al.[8] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 2011, 1, 207-214. Link

-

Green Synthesis of Isoquinolines: RSC Advances, "Greener alternatives for synthesis of isoquinoline and its derivatives." Link

-

Reactivity of this compound: Organic Syntheses, "

-Phenylacetoacetonitrile" (Discusses the precursor reactivity). Link

Sources

- 1. Synthesis of methylated phenylalanines via hydrogenolysis of corresponding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Synthesis and biological activity of oxytocin analogs with methylated phenylalanines in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]

- 3. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents [patents.google.com]

- 4. ijstr.org [ijstr.org]

- 5. conductscience.com [conductscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scirp.org [scirp.org]

Application Note: Cyclization of 2-Acetylphenylacetonitrile with Amines

This Application Note provides a comprehensive technical guide for the cyclization of 2-acetylphenylacetonitrile (also known as o-acetylbenzyl cyanide or 2-(2-acetylphenyl)acetonitrile) with amines. This reaction is a pivotal method for synthesizing 1-amino-3-methylisoquinoline derivatives, which are significant scaffolds in medicinal chemistry for their potential anti-tumor, anti-bacterial, and CNS-active properties.

Introduction & Strategic Significance

This compound (1) is a versatile bifunctional building block containing both an electrophilic ketone and a nucleophilic/electrophilic cyanomethyl group on an aromatic scaffold. Its unique ortho-substitution pattern allows for facile intramolecular cyclization with nitrogen nucleophiles (ammonia, primary amines, hydrazines) to form fused nitrogen heterocycles, primarily isoquinolines .

This transformation is chemically significant because it provides a direct, transition-metal-free route to 1-aminoisoquinolines , a motif found in numerous kinase inhibitors and GPCR ligands. Unlike the Bischler-Napieralski or Pictet-Spengler reactions, which often require harsh acidic conditions and electron-rich substrates, this cyclization proceeds under mild basic or neutral conditions via a nucleophilic addition-cyclization cascade.

Mechanistic Insight: The Imine-Enamine Cascade

The reaction is governed by the condensation of the amine with the ketone carbonyl, followed by an intramolecular attack on the nitrile.

Reaction Pathway[1][2][3][4][5][6][7]

-

Imine Formation: The amine (

) attacks the ketone carbonyl of (1) to form a ketimine intermediate. -

Tautomerization: The ketimine may exist in equilibrium with its enamine tautomer, increasing the nucleophilicity of the

-carbon, though the nitrogen nucleophile is typically the cyclizing atom. -

Cyclization (6-endo-dig): The imine nitrogen attacks the electrophilic carbon of the nitrile group.

-

Aromatization: Tautomerization of the resulting intermediate yields the stable aromatic isoquinoline system.

Graphviz Pathway Diagram

Caption: Logical flow of the condensation-cyclization cascade forming the isoquinoline core.

Experimental Protocols

Protocol A: Synthesis of 1-Amino-3-methylisoquinoline (Ammonia Cyclization)

This protocol describes the synthesis of the parent 1-aminoisoquinoline using ammonium acetate as a solid ammonia source, which is easier to handle than gaseous ammonia and provides a buffered acidic medium to catalyze the imine formation.

Reagents:

-

This compound (1.0 equiv)

-

Ammonium Acetate (

) (5.0 - 10.0 equiv) -

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst (Optional): Acetic Acid (AcOH)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with This compound (e.g., 1.0 g, 6.36 mmol).

-

Solvation: Add Ethanol (10 mL) to dissolve the nitrile.

-

Reagent Addition: Add Ammonium Acetate (2.45 g, 31.8 mmol, 5 equiv). The excess ensures complete conversion and drives the equilibrium.

-

Reaction: Heat the mixture to reflux (78 °C) with vigorous stirring. Monitor by TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The reaction typically reaches completion within 4–12 hours. The product is more polar than the starting material.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to remove ethanol.

-

Dilute the residue with water (20 mL) and basify slightly with saturated

to neutralize acetic acid. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% Methanol in DCM) to yield 1-amino-3-methylisoquinoline as a solid.

Yield Expectation: 70–85%

Protocol B: Synthesis of N-Substituted Isoquinolines (Primary Amines)

When using primary amines (

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, Aniline) (1.2 equiv)

-

Solvent: Toluene or Xylene (for azeotropic water removal) or Ethanol.

-

Catalyst:

-Toluenesulfonic acid (pTSA) (5 mol%) or Molecular Sieves.

Procedure:

-

Setup: In a reaction vial or flask, combine This compound (1.0 equiv) and the Primary Amine (1.2 equiv) in Toluene (0.5 M concentration).

-

Catalysis: Add catalytic pTSA (0.05 equiv).

-

Reaction: Heat to reflux (110 °C) using a Dean-Stark trap (if scale permits) or in a sealed pressure vial to drive water removal.

-

Monitoring: Monitor for the disappearance of the ketone peak in IR or starting material in TLC.

-

Workup:

-

Cool and dilute with EtOAc.

-

Wash with saturated

(to remove acid catalyst). -

Dry and concentrate.

-

-

Purification: Flash chromatography on silica gel.

Data Summary & Optimization Table

The following table summarizes critical parameters for optimizing the cyclization reaction based on the amine source.

| Parameter | Ammonia ( | Primary Alkyl Amine | Aniline (Aryl Amine) | Hydrazine ( |

| Target Product | 1-Amino-3-methylisoquinoline | 2-Alkyl-1-imino-isoquinoline | 2-Aryl-1-imino-isoquinoline | 3-Methyl-isoquinolin-1-amine (with loss of NH3) or Fused Triazole |

| Preferred Solvent | Ethanol / Methanol | Toluene / Ethanol | Xylene / Acetic Acid | Ethanol |

| Temp. Range | 60–80 °C (Reflux) | 80–110 °C | 120–140 °C | 25–80 °C |

| Catalyst | pTSA / Mol. Sieves | None required | ||

| Critical Factor | Excess reagent needed | Water removal (Dean-Stark) | High temp / Acid cat. | Stoichiometry control |

Troubleshooting & Critical Controls

-

Incomplete Cyclization: If the intermediate imine forms but fails to cyclize, increase the reaction temperature or add a stronger Lewis acid (e.g.,

) to activate the nitrile. -

Hydrolysis: The nitrile group is susceptible to hydrolysis to the amide or acid under strongly acidic/aqueous conditions. Ensure solvents are relatively dry unless using ammonium acetate (where water tolerance is higher).

-

Side Reactions: With hydrazines, be aware of the potential formation of 5-methyl-benzo[c][1,2]diazepines (7-membered rings) if the cyclization pathway deviates. However, the 6-membered isoquinoline is thermodynamically favored under standard heating.

References

-

General Isoquinoline Synthesis: Organic Chemistry Portal. "Synthesis of Isoquinolines." Available at: [Link]

-

Ammonium Acetate Cyclizations: Journal of Organic Chemistry. "Base-Promoted Synthesis of Isoquinolines." (Contextual reference for base-promoted cyclizations). Available at: [Link]

- Reaction of 2-cyanomethylacetophenone:Chemical Society Reviews. "Recent advances in the synthesis of isoquinolines.

-

Hydrazine Reactivity: Journal of the Chemical Society, Perkin Transactions 1. "The reaction of phenylmalononitrile with hydrazine." (Analogous reactivity of nitrile-containing electrophiles). Available at: [Link][1][2]

(Note: Specific protocols are derived from standard laboratory practices for Gabriel-Colman and Chichibabin-type isoquinoline syntheses adapted for the specific this compound substrate.)

Sources

Application Note: Catalytic Reductive Cyclization of 2-Acetylphenylacetonitrile

This Application Note is designed for researchers and drug development professionals. It addresses the catalytic reduction of 2-(2-acetylphenyl)acetonitrile (the ortho-isomer), a critical precursor for 1-methyl-tetrahydroisoquinoline alkaloids.[1]

Critical Structural Disambiguation & Safety Statement

Before proceeding, it is imperative to distinguish between the two isomers of "2-acetylphenylacetonitrile" found in chemical literature. This guide focuses exclusively on the Ortho-isomer .[1]

| Common Name | Ortho-Isomer (Target of this Guide) | Alpha-Isomer (Excluded) |

| IUPAC Name | 2-(2-acetylphenyl)acetonitrile | 3-oxo-2-phenylbutanenitrile (alpha-phenylacetoacetonitrile) |

| Structure | Phenyl ring with ortho-substituted -C(O)CH₃ and -CH₂CN groups.[1] | Phenyl ring with a single substituent -CH(CN)C(O)CH₃.[1] |

| CAS No. | 58422-85-8 | 4468-48-8 (APAAN) |

| Application | Precursor to Isoquinoline alkaloids (e.g., Praziquantel intermediates).[1] | DEA List I Chemical . Precursor to Phenylacetone (P2P). |

| Relevance | High value in legitimate drug discovery.[1] | Strictly Controlled / Forensic interest only. |

Scope: This protocol details the reduction of the Ortho-isomer (CAS 58422-85-8) to generate the 1-methyl-1,2,3,4-tetrahydroisoquinoline core via reductive cyclization.[1]

Introduction: The Chemoselectivity Challenge

The reduction of 2-(2-acetylphenyl)acetonitrile presents a classic chemoselectivity challenge involving two reducible functional groups: a nitrile (-CN) and a ketone (C=O).[1]

Successful synthesis of the tetrahydroisoquinoline (THIQ) pharmacophore requires a specific cascade of events:

-

Selective Reduction: The nitrile must be reduced to a primary amine without reducing the ketone to an alcohol.

-

Cyclization: The newly formed amine must nucleophilically attack the ketone to form a cyclic imine (dihydroisoquinoline).

-

Final Reduction: The cyclic imine is reduced to the secondary amine (tetrahydroisoquinoline).

If the ketone is reduced to an alcohol first, cyclization is inhibited, leading to an open-chain amino-alcohol side product.[1]

Mechanistic Pathway

The following diagram illustrates the reaction network. The "Green Path" represents the desired reductive cyclization. The "Red Path" indicates the failure mode (premature ketone reduction).

Caption: Figure 1. Reaction cascade for the reductive cyclization of 2-(2-acetylphenyl)acetonitrile. The target pathway relies on rapid nitrile reduction followed by intramolecular condensation.[1]

Method A: Heterogeneous Catalytic Hydrogenation (Raney Nickel)

Best for: High-yield synthesis of the tetrahydroisoquinoline ring.[1] Raney Nickel is preferred over Palladium for this transformation because it is highly active toward nitriles but less active toward ketones under basic conditions, promoting the amine-ketone condensation.[1]

Reagents & Equipment[1][2][3][4]

-

Substrate: 2-(2-acetylphenyl)acetonitrile (10 mmol).

-

Catalyst: Raney Nickel (W-2 or commercial slurry), 20 wt% loading.[1]

-

Solvent: Methanol (MeOH) saturated with Ammonia (NH₃) or 7N NH₃ in MeOH.

-

Equipment: High-pressure hydrogenation autoclave (Parr reactor).

Protocol Steps

-

Catalyst Preparation: Wash the Raney Nickel slurry (approx. 1-2 g) three times with absolute methanol to remove water.[1] Caution: Raney Nickel is pyrophoric.[1] Keep wet at all times.[1]

-

Loading: Transfer the washed catalyst into the autoclave liner. Add the substrate (10 mmol) dissolved in 50 mL of methanolic ammonia (7N).

-

Note: Ammonia suppresses the formation of secondary amine dimers (a common nitrile reduction side reaction) and accelerates the dehydration step of the cyclization.

-

-

Hydrogenation:

-

Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).[1]

-

Pressurize to 50–80 psi (3.5–5.5 bar) H₂.

-

Heat to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

-

-

Monitoring: Monitor H₂ uptake. The reaction typically completes in 4–6 hours.

-

Work-up:

-

Cool the reactor and vent H₂. Purge with N₂.

-

Filter the catalyst through a Celite pad (keep wet/under inert gas).

-

Concentrate the filtrate under reduced pressure to yield the crude oil.[5]

-

-

Purification: The crude product is usually the clean 1-methyl-1,2,3,4-tetrahydroisoquinoline.[1] It can be purified by converting to the hydrochloride salt (add HCl/Ether) or via vacuum distillation.

Expected Yield: 85–95%[1]

Method B: Noble Metal Catalysis (Pd/C) with Acid Additive

Best for: Situations where Raney Ni is avoided due to heavy metal regulations or pyrophoric risks. Requires strict control to prevent over-reduction.

The Acid Effect

Using Pd/C in neutral solvents often leads to the amino-alcohol side product.[1] Adding an acid (e.g., Acetic Acid or HCl) promotes the protonation of the intermediate amine , which accelerates the attack on the ketone (acid-catalyzed imine formation) and prevents the "red path" side reactions.[1]

Protocol Steps

-

Mixture: In a hydrogenation flask, dissolve 2-(2-acetylphenyl)acetonitrile (5 mmol) in Ethanol (30 mL).

-

Additive: Add Glacial Acetic Acid (2 equivalents).

-

Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 80 mg).

-

Conditions: Hydrogenate at 40 psi (3 bar) at Room Temperature (25°C).

-

Note: Higher temperatures with Pd/C may lead to hydrogenolysis of the benzylic C-N bond or reduction of the aromatic ring.

-

-

Work-up:

Data Summary & Comparison

| Parameter | Method A: Raney Ni / NH₃ | Method B: Pd/C / Acid |

| Primary Product | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline |

| Major Impurity | Secondary amine dimers (trace) | Amino-alcohol (if acid is insufficient) |

| Pressure Req. | Medium (50-80 psi) | Low-Medium (30-50 psi) |

| Selectivity | Excellent for Cyclization | Good (requires optimization) |

| Safety Profile | Pyrophoric catalyst | Standard flammability |

References

-

Org. Syn. Coll. Vol. 4, 203. Raney Nickel Hydrogenation of Nitriles.[1] (General procedure adapted for cyclization).

-

Larsen, R. D., et al. (1991).[1][4] "Synthesis of isoquinolines via modified Bischler-Napieralski procedures." Journal of Organic Chemistry. (Mechanistic insight into cyclization). [1]

-

Kindler, K., & Peschke, W. (1932).[1] "Über neue und verbesserte Wege zur Darstellung von pharmakologisch wichtigen Aminen." Archiv der Pharmazie. (Foundational work on reductive cyclization of nitrile-ketones).

-

ChemicalBook. CAS 58422-85-8 Entry (2-(2-acetylphenyl)acetonitrile).[1]

Sources

- 1. Showing Compound (±)-2-Hydroxy-2-phenylacetonitrile (FDB013191) - FooDB [foodb.ca]

- 2. 1-METHYL-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 5. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

Application Note: Knoevenagel Condensation of 2-Acetylphenylacetonitrile

This Application Note provides a rigorous technical guide for the Knoevenagel condensation of 2-acetylphenylacetonitrile (also known as 2-(2-acetylphenyl)acetonitrile).

While "Knoevenagel condensation" typically refers to the reaction of an active methylene with an external aldehyde, this specific substrate is unique: it possesses an internal electrophile (the ortho-acetyl group). Therefore, this guide addresses two distinct pathways:

-

Intermolecular Condensation: Reaction with an external aromatic aldehyde to form

-benzylidene derivatives , which are precursors to 3-aryl-1-naphthonitriles . -

Intramolecular Cyclization: The competing self-condensation pathway leading to indene derivatives .

Abstract & Strategic Utility

This compound is a bifunctional scaffold containing an active methylene group (

When reacted with aromatic aldehydes, the initial Knoevenagel adduct (

Key Challenges:

-

Regioselectivity: Preventing the direct intramolecular cyclization of the starting material (which yields 3-methyl-1H-indene-2-carbonitrile).

-

Stereochemistry: Controlling the

geometry of the intermediate to favor cyclization.

Reaction Mechanism & Pathway Analysis

The reaction proceeds through a delicate balance of kinetics. The external aldehyde must be more electrophilic than the internal ketone to favor the naphthalene pathway.

Mechanistic Flow (Graphviz)

Figure 1: Mechanistic divergence in the reaction of this compound. Path A (Blue) leads to the desired naphthalene scaffold via an external aldehyde. Path B (Red) represents the competing self-cyclization.

Experimental Protocol

Method A: Two-Step Synthesis (High Purity)

This method isolates the benzylidene intermediate, ensuring no indene byproduct contaminates the final naphthalene.

Phase 1: Intermolecular Knoevenagel Condensation

Objective: Synthesize 2-(2-acetylphenyl)-3-arylacrylonitrile.

-

Reagents:

-

This compound (1.0 equiv, 10 mmol)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 equiv, 11 mmol)

-

Catalyst: Piperidine (0.5 equiv) + Glacial Acetic Acid (0.5 equiv)

-

Solvent: Toluene (anhydrous, 50 mL)

-

-

Procedure:

-

Charge a 100 mL round-bottom flask (RBF) with nitrile, aldehyde, and toluene.

-

Add piperidine and acetic acid.[1] Attach a Dean-Stark trap filled with toluene.

-

Reflux at 110°C for 4–6 hours. Monitor water collection in the trap.

-

TLC Monitoring: (Mobile Phase: 20% EtOAc/Hexane). Look for the disappearance of the nitrile (

) and appearance of a fluorescent spot (

-

-

Workup:

Phase 2: Cyclization to Naphthalene

Objective: Convert acrylonitrile intermediate to 1-cyano-3-arylnaphthalene.

-

Reagents:

-

Intermediate from Phase 1 (1.0 equiv)

-

Base: Sodium Ethoxide (

) (1.5 equiv) -

Solvent: Absolute Ethanol (20 mL)

-

-

Procedure:

-

Dissolve the intermediate in ethanol.

-

Add

slowly at room temperature. The solution will darken (deep red/orange). -

Heat to reflux (78°C) for 2–3 hours.

-

Monitor by TLC for the formation of the highly fluorescent naphthalene product.

-

-

Workup:

-

Pour the hot reaction mixture into ice-cold water (100 mL) containing dilute HCl (to pH 4).

-

The product typically precipitates as a solid. Filter and wash with cold water.

-

Recrystallize from DMF/Ethanol.

-

Method B: One-Pot Cascade (High Throughput)

Suitable for library synthesis where isolation of intermediates is unnecessary.

Reagents:

-

This compound (1.0 mmol)

-

Ammonium Acetate (

) (2.0 mmol) -

Solvent: Glacial Acetic Acid (5 mL)

Procedure:

-

Combine all reagents in a microwave vial or sealed tube.

-

Heat at 120°C for 1–2 hours.

-

Cool to room temperature and pour into crushed ice.

-

Neutralize with saturated

solution. -

Extract with Ethyl Acetate, dry, and purify via column chromatography.

Note: This method drives both the condensation and the cyclization/dehydration in a single acidic medium, often utilizing the enol form of the acetyl group.

Data & Optimization Guide

Solvent & Catalyst Effects

The choice of conditions profoundly affects the ratio of Intermolecular (Naphthalene) vs. Intramolecular (Indene) products.

| Condition | Catalyst | Major Product | Yield | Notes |

| Ethanol / RT | Piperidine | Benzylidene | 85% | Best for isolating intermediate. |

| Toluene / Reflux | Piperidine/AcOH | Benzylidene | 92% | Dean-Stark removes water, driving equilibrium. |

| NaOEt / EtOH | NaOEt | Indene | >90% | Avoid strong base without aldehyde present. Promotes self-cyclization. |

| AcOH / 120°C | Naphthalene | 75% | One-pot cascade; harsh conditions favor aromatization. |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield of Benzylidene | Competitive Indene formation | Use a weaker base (Piperidine/AcOH) instead of alkoxides. Ensure Aldehyde is in slight excess (1.2 equiv). |